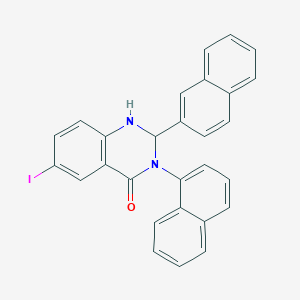![molecular formula C26H16F2N6OS B10900957 4-[[3-[13-(difluoromethyl)-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaen-4-yl]phenyl]methoxy]benzonitrile](/img/structure/B10900957.png)
4-[[3-[13-(difluoromethyl)-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaen-4-yl]phenyl]methoxy]benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[[3-[13-(difluoromethyl)-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[77002,6010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaen-4-yl]phenyl]methoxy]benzonitrile is a complex organic compound characterized by its unique structure, which includes multiple rings and heteroatoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[3-[13-(difluoromethyl)-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaen-4-yl]phenyl]methoxy]benzonitrile typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the core structure: This involves the construction of the tetracyclic ring system through a series of cyclization reactions.
Introduction of functional groups: Functional groups such as the difluoromethyl and methoxy groups are introduced through substitution reactions.
Final assembly: The final step involves coupling the core structure with the benzonitrile moiety under specific conditions, often using catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Scaling up reactions: Using larger reactors and continuous flow techniques to handle the increased volume.
Purification processes: Employing advanced purification methods such as chromatography and crystallization to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-[[3-[13-(difluoromethyl)-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaen-4-yl]phenyl]methoxy]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium or platinum catalysts are often used in hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could result in an alcohol.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions and mechanisms.
Biology
In biological research, the compound’s interactions with biological molecules are of interest. It may be used to study enzyme inhibition or as a probe in biochemical assays.
Medicine
The compound has potential applications in medicine, particularly in drug development. Its unique structure could be the basis for designing new therapeutic agents targeting specific biological pathways.
Industry
In industry, the compound might be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Wirkmechanismus
The mechanism by which 4-[[3-[13-(difluoromethyl)-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaen-4-yl]phenyl]methoxy]benzonitrile exerts its effects depends on its interaction with molecular targets. These interactions can involve:
Binding to enzymes: Inhibiting or activating enzyme activity.
Interacting with receptors: Modulating receptor function and signaling pathways.
Altering cellular processes: Affecting cell growth, differentiation, or apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-hexylsulfanyl-13-methyl-7-phenyl-16-thia-2,4,5,7,13-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one
- 12,12-dimethyl-7-(4-methylphenyl)-13-oxa-16-thia-2,3,4,5,7-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one
Uniqueness
What sets 4-[[3-[13-(difluoromethyl)-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[77002,6010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaen-4-yl]phenyl]methoxy]benzonitrile apart is its specific combination of functional groups and ring structures, which confer unique chemical and biological properties
Eigenschaften
Molekularformel |
C26H16F2N6OS |
|---|---|
Molekulargewicht |
498.5 g/mol |
IUPAC-Name |
4-[[3-[13-(difluoromethyl)-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaen-4-yl]phenyl]methoxy]benzonitrile |
InChI |
InChI=1S/C26H16F2N6OS/c1-14-9-19(23(27)28)31-26-20(14)21-22(36-26)25-32-24(33-34(25)13-30-21)17-4-2-3-16(10-17)12-35-18-7-5-15(11-29)6-8-18/h2-10,13,23H,12H2,1H3 |
InChI-Schlüssel |
VHSNAXPUNYMJQO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC2=C1C3=C(S2)C4=NC(=NN4C=N3)C5=CC=CC(=C5)COC6=CC=C(C=C6)C#N)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-{(E)-[1-(4-butylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-hydroxybenzohydrazide](/img/structure/B10900877.png)

![4-cyano-2-fluoro-N'-[(E)-(4-phenoxyphenyl)methylidene]benzohydrazide](/img/structure/B10900888.png)
![4-chloro-N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]benzenesulfonamide](/img/structure/B10900890.png)
![{4-[(E)-(2-carbamoylhydrazinylidene)methyl]phenoxy}acetic acid](/img/structure/B10900898.png)
![2,5-Bis[5-(4-nitrophenyl)-2-furyl]-1,3,4-oxadiazole](/img/structure/B10900916.png)
![4-{[(E)-(5-benzylthiophen-2-yl)methylidene]amino}-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10900923.png)
![[5-Bromo-2-(difluoromethoxy)phenyl][4-(2-fluorobenzyl)piperazin-1-yl]methanone](/img/structure/B10900927.png)
![2-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B10900934.png)
![4,4'-[(3,4-dimethoxyphenyl)methanediyl]bis[2-(1,3-benzothiazol-2-yl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one]](/img/structure/B10900940.png)
![(E)-3-(5-Nitro-2-furyl)-1-{4-[3-(trifluoromethyl)phenyl]piperazino}-2-propen-1-one](/img/structure/B10900942.png)
![5-(4-bromophenyl)-3-chloro-N-[2-(morpholin-4-yl)ethyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10900945.png)
![3-[(acetyloxy)methyl]-7-({[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10900969.png)
![N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10900975.png)
